molecular formula C11H22ClN3O2 B2720263 (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride CAS No. 2034458-05-2

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride

Cat. No.: B2720263
CAS No.: 2034458-05-2
M. Wt: 263.77
InChI Key: WSXRHVPLBMSNDL-UHFFFAOYSA-N
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Description

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride is a synthetic compound that belongs to the class of diazepanes This compound is characterized by the presence of both diazepane and morpholine moieties, which contribute to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with morpholine in the presence of a suitable reagent. One common method involves the use of acylation reactions, where the diazepane is reacted with an acyl chloride derivative of morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane or morpholine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups attached to the diazepane or morpholine rings .

Scientific Research Applications

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride is unique due to the presence of both diazepane and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications, distinguishing it from other diazepane derivatives .

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-morpholin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.ClH/c1-12-3-2-4-13(6-5-12)11(15)14-7-9-16-10-8-14;/h2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXRHVPLBMSNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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